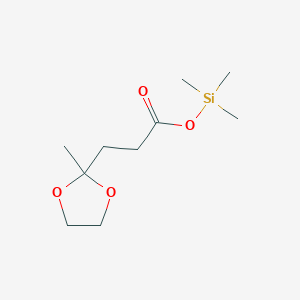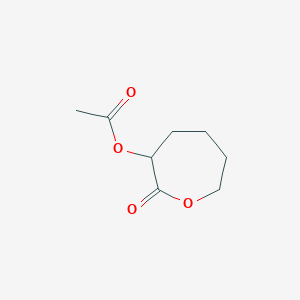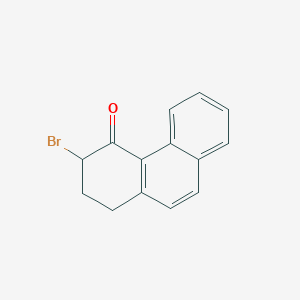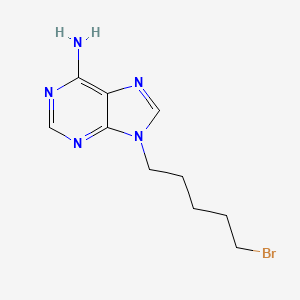
9-(5-Bromopentyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .
Analyse Chemischer Reaktionen
9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives, which can be useful in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Wirkmechanismus
The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:
9-(5-Chloropentyl)-9H-purin-6-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
9-(5-Iodopentyl)-9H-purin-6-amine: Contains an iodine atom, which can further influence its chemical behavior and applications.
9-(5-Fluoropentyl)-9H-purin-6-amine: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications
Eigenschaften
CAS-Nummer |
81792-13-4 |
|---|---|
Molekularformel |
C10H14BrN5 |
Molekulargewicht |
284.16 g/mol |
IUPAC-Name |
9-(5-bromopentyl)purin-6-amine |
InChI |
InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
InChI-Schlüssel |
DGOAQXCGAWUKOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


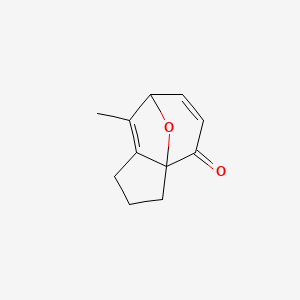

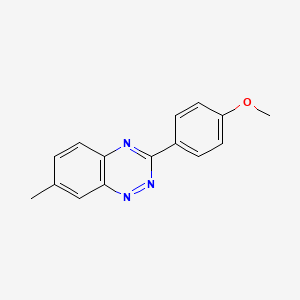
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
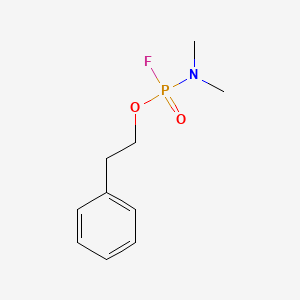
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
